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Compound of Interest

Compound Name: 4-Bromo-7-fluoroindolin-2-one

Cat. No.: B2895169

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-7-fluoroindolin-2-one, a
halogenated indolin-2-one derivative of significant interest in medicinal chemistry and drug
discovery. The indolin-2-one scaffold is a well-established pharmacophore, forming the core of
numerous kinase inhibitors. The strategic placement of bromine and fluorine atoms on this
scaffold offers unique opportunities for modulating physicochemical properties and exploring
novel chemical space. This document details the chemical identity, a plausible synthetic route,
expected analytical and spectroscopic properties, potential applications in drug development,
and essential safety and handling protocols for this compound.

Chemical Identity and Physicochemical Properties

4-Bromo-7-fluoroindolin-2-one is a substituted oxindole. The presence of both a bromine and
a fluorine atom on the aromatic ring is anticipated to influence its reactivity and biological

activity.

While some supplier discrepancies exist, the most commonly cited Chemical Abstracts Service
(CAS) number for 4-Bromo-7-fluoroindolin-2-one is 1260903-30-7.[1] This identifier is crucial
for accurate sourcing and regulatory compliance.

Table 1: Physicochemical Properties of 4-Bromo-7-fluoroindolin-2-one
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Property Value Source

CAS Number 1260903-30-7 [11[2]

Molecular Formula CsHsBrFNO [1]

Molecular Weight 230.03 g/mol [1]

Appearance Expected to be a solid General knowledge

Expected to be soluble in
Solubility organic solvents like DMSO, General knowledge

DMF, and chlorinated solvents.

Store in a cool, dry, dark place.
Storage Keep sealed to prevent [1]

degradation.

Synthesis and Mechanistic Insights

A specific, peer-reviewed synthesis protocol for 4-Bromo-7-fluoroindolin-2-one is not readily
available in the public domain. However, based on established methodologies for the synthesis
of substituted indolin-2-ones, a plausible synthetic route can be proposed. The following
workflow is based on the well-known Gassman indole synthesis, adapted for the creation of the
oxindole core.

Proposed Synthetic Workflow
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Caption: Proposed synthesis of 4-Bromo-7-fluoroindolin-2-one.

Step-by-Step Methodology and Rationale

e N-Chlorination of 2-Bromo-5-fluoroaniline: The synthesis would commence with the N-
chlorination of 2-bromo-5-fluoroaniline using a mild chlorinating agent like tert-butyl
hypochlorite. This step is crucial for activating the aniline for subsequent nucleophilic attack.
The choice of a non-acidic chlorinating agent prevents unwanted side reactions on the
electron-rich aromatic ring.

¢ Reaction with Diethyl Malonate: The resulting N-chloroaniline is then reacted with a
carbanion generated from diethyl malonate using a base such as sodium ethoxide. This is a
key carbon-carbon bond-forming step, establishing the backbone of the indolin-2-one ring
system.

o Hydrolysis and Decarboxylation: The diester intermediate is subjected to acidic hydrolysis to
yield the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon
heating to afford 2-((2-bromo-5-fluorophenyl)amino)acetic acid.
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 Intramolecular Friedel-Crafts Acylation (Cyclization): The final step involves an intramolecular
Friedel-Crafts acylation, where the carboxylic acid is treated with a strong acid, such as
sulfuric acid or polyphosphoric acid, to effect cyclization and form the desired 4-Bromo-7-

fluoroindolin-2-one.

This proposed pathway is a robust and well-documented approach for the synthesis of various

oxindole derivatives.[3][4]

Analytical and Spectroscopic Characterization

While specific, published spectra for 4-Bromo-7-fluoroindolin-2-one are not available, its
structure can be confirmed using a combination of standard analytical techniques. The
expected spectroscopic data, based on the analysis of similar halogenated indolin-2-ones, are
summarized below.[5]

Table 2: Predicted Spectroscopic Data for 4-Bromo-7-fluoroindolin-2-one
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Technique

Expected Observations

1H NMR

Aromatic protons will appear as doublets or
triplets in the range of & 6.5-8.0 ppm. The
methylene protons (C3-H) will likely appear as a
singlet around & 3.5-4.0 ppm. The N-H proton
will be a broad singlet, typically downfield (> &
8.0 ppm).

13C NMR

The carbonyl carbon (C2) will be the most
downfield signal, expected around & 170-180
ppm. Aromatic carbons will appear in the range
of 6 110-150 ppm, with carbons attached to
fluorine showing characteristic C-F coupling.
The methylene carbon (C3) will be around & 35-
45 ppm.[5]

Mass Spectrometry (EI)

The mass spectrum will show a characteristic
isotopic pattern for the molecular ion due to the
presence of bromine (7°Br and 8Br in a ~1:1
ratio), with peaks at m/z 229 and 231.[6][7]
Common fragmentation pathways would involve
the loss of CO, Br, and cleavage of the

heterocyclic ring.[8]

FT-IR

A strong absorption band for the C=0 (amide)
stretch will be present around 1700-1740 cm™1,
An N-H stretching vibration will be observed as
a broad peak in the region of 3200-3400 cm~1.
C-H stretching and aromatic C=C bending

vibrations will also be present.[9][10]

Reactivity and Applications in Drug Discovery

The indolin-2-one core is a privileged scaffold in medicinal chemistry, most notably in the

development of protein kinase inhibitors.[11][12] The strategic positioning of the bromine atom

at the 4-position and the fluorine atom at the 7-position of 4-Bromo-7-fluoroindolin-2-one

makes it a highly valuable building block for creating diverse chemical libraries.
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Key Reactivity Insights

o Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position is
amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki,
Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a
wide range of substituents to explore the structure-activity relationship (SAR) of potential
drug candidates.

e N-Functionalization: The nitrogen atom of the lactam can be functionalized with various alkyl
or aryl groups to further modulate the compound's properties and target interactions.

o Condensation at C3: The methylene group at the C3 position can be deprotonated and
reacted with various electrophiles, such as aldehydes, to introduce further diversity.

Potential Applications in Kinase Inhibitor Synthesis

The indolin-2-one scaffold is a key component of several approved and investigational kinase
inhibitors. These drugs typically function by competing with ATP for binding to the kinase's
active site. The substituents on the indolin-2-one ring play a crucial role in determining the
inhibitor's potency and selectivity. 4-Bromo-7-fluoroindolin-2-one serves as an excellent
starting material for the synthesis of such inhibitors.

Alkyl/Aryl Halides
Pd-Catalyzed

Diverse Aryl/Heteroaryl Cross-Coupling
Boronic Acids (e.g., Suzuki)

; " j N-Alkylation/ L’ Library of Substituted Screening for Lead Compound
@—Bromo—7—f|uor0|ndolln—2—0ne \_ Arylation ) —\Indolin-2-one Derivatives Kinase Inhibition Identification

y

C3 Condensation
with Aldehydes
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Caption: Application of 4-Bromo-7-fluoroindolin-2-one in kinase inhibitor discovery.

Safety, Handling, and Disposal

As with all halogenated aromatic compounds, 4-Bromo-7-fluoroindolin-2-one should be
handled with appropriate safety precautions to minimize exposure and risk.[2]

Personal Protective Equipment (PPE)

o Eye Protection: Chemical safety goggles or a face shield are mandatory.

» Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.qg., nitrile) are
required.

o Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is
a risk of generating dust, a respirator may be necessary.

Handling Procedures

» Avoid inhalation of dust and vapors.
e Prevent contact with skin and eyes.
o Keep away from sources of ignition.

e Use in a well-ventilated area, preferably a chemical fume hood.

Storage

o Store in a tightly sealed container in a cool, dry, and dark place.[1]

o Store away from incompatible materials such as strong oxidizing agents.

Disposal

» Dispose of as halogenated organic waste in accordance with local, state, and federal
regulations.[13]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b2895169?utm_src=pdf-body-img
https://www.benchchem.com/product/b2895169?utm_src=pdf-body
https://www.benchchem.com/product/b2895169?utm_src=pdf-body
https://www.benchchem.com/pdf/Navigating_the_Safe_Handling_of_Halogenated_Aromatic_Compounds_A_Guide_for_Laboratory_Professionals.pdf
https://www.bldpharm.com/products/1260903-30-7.html
https://hscprep.com.au/hsc-chemistry/safe-handling-organic-substances
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2895169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Do not dispose of down the drain.

Conclusion

4-Bromo-7-fluoroindolin-2-one is a valuable and versatile building block for the synthesis of
novel compounds with potential therapeutic applications, particularly in the field of kinase
inhibition. Its strategic halogenation provides multiple avenues for chemical modification,
enabling the exploration of a broad chemical space. While detailed experimental data for this
specific compound is limited in the public literature, its properties and reactivity can be reliably
predicted based on the well-established chemistry of the indolin-2-one scaffold and related
halogenated aromatics. Adherence to strict safety protocols is essential when handling this
compound to ensure the well-being of laboratory personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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